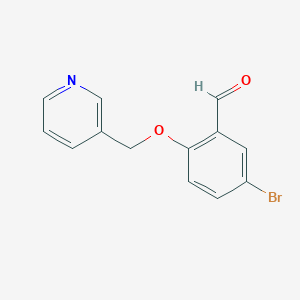

5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde is a compound that can be associated with a class of organic molecules known for their potential in various chemical reactions and biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactions offer insight into the behavior one might expect from 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde.

Synthesis Analysis

The synthesis of related brominated aromatic compounds involves selective bromination techniques. For instance, substituted 2-bromobenzaldehydes can be synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination, which is a key step in the process . This method suggests that a similar approach could potentially be applied to synthesize 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde, with the appropriate directing groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined using techniques such as X-ray crystallography. For example, a Schiff base compound with bromo and chloro substituents on the aromatic ring was characterized to have a monoclinic system and a trans configuration about the C=N double bond . This indicates that 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde could also exhibit a planar structure, which might influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Brominated aromatic compounds participate in various chemical reactions. The bis(pyridine)-based bromonium ions, for example, react with acceptor olefins through a dissociative mechanism to form unstable intermediates . This suggests that 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde could also engage in reactions with nucleophiles or bases, potentially leading to the formation of new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the presence of bromine can increase the density and molecular weight of the compound . The reactivity of such compounds can be affected by the position of the bromine atom and the nature of other substituents on the aromatic ring, as seen in the synthesis and reactivity of various benzaldehyde derivatives . These properties are crucial for understanding the behavior of 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde in different environments and its potential applications in chemical synthesis and biological systems.

Applications De Recherche Scientifique

Catalytic Reactions

The compound is used in Suzuki cross-coupling reactions, a type of chemical reaction important in organic chemistry. The study by Wang et al. (2014) on Suzuki cross-coupling of brominated salicylaldehyde with pyridylboronic acid found that using catalysts such as Pd(PPh3)4 in specific conditions led to high yields and easy product separation. This research underlines the efficiency of 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde in such reactions (Wang et al., 2014).

Synthesis of Antioxidant and Antimicrobial Compounds

Konuş et al. (2019) synthesized derivatives of 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde and evaluated their antioxidant, antimicrobial, and anticancer properties. One of the derivatives showed significant antioxidant capacity and good antibacterial activity against Bacillus subtilis, as well as high antifungal activity against Aspergillus niger (Konuş et al., 2019).

Development of Organic Synthesis Methods

Research by Naredla and Klumpp (2013) on phenylethyl-substituted pyridinecarboxaldehydes, which are prepared from 2-bromo-3-pyridinecarboxaldehyde, showed that these substances undergo cyclization reactions in acidic media. This research contributes to the understanding of organic synthesis mechanisms involving brominated compounds (Naredla & Klumpp, 2013).

Application in Organic Ligands and Catalysis

The compound plays a role in the development of organic ligands and catalysts. For example, Lundgren et al. (2003) used derivatives in the synthesis of polymer-supported pyridine-bis(oxazoline), which were applied in ytterbium-catalyzed silylcyanation reactions (Lundgren et al., 2003).

Propriétés

IUPAC Name |

5-bromo-2-(pyridin-3-ylmethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-12-3-4-13(11(6-12)8-16)17-9-10-2-1-5-15-7-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOAGOJCOUGVMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=C(C=C(C=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588120 |

Source

|

| Record name | 5-Bromo-2-[(pyridin-3-yl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892873-56-2 |

Source

|

| Record name | 5-Bromo-2-(3-pyridinylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892873-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-[(pyridin-3-yl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)